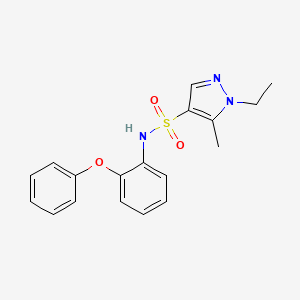![molecular formula C19H21N3O B4753221 N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4753221.png)
N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide
説明
N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide, also known as PBD-150, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating cellular processes such as circadian rhythms, DNA damage response, and Wnt signaling.
作用機序
N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide is a potent and selective inhibitor of CK1δ, which plays a crucial role in regulating cellular processes such as circadian rhythms, DNA damage response, and Wnt signaling. By inhibiting CK1δ, N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide disrupts these cellular processes, leading to the inhibition of cancer cell growth, protection of neurons against oxidative stress, and regulation of the circadian clock.
Biochemical and physiological effects:
N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, protection of neurons against oxidative stress, and regulation of the circadian clock. In cancer cells, N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide inhibits the activity of CK1δ, leading to the inhibition of cell proliferation and induction of apoptosis. In neurons, N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide protects against oxidative stress by reducing the production of reactive oxygen species and increasing the expression of antioxidant enzymes. In animal models of circadian rhythm disorders, N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide regulates the circadian clock by resetting the phase of the clock and improving sleep quality.
実験室実験の利点と制限
One of the main advantages of N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide is its potency and selectivity for CK1δ, which makes it a valuable tool for studying the role of CK1δ in various cellular processes. However, one limitation of N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments. Additionally, N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide research, including the development of more potent and selective CK1δ inhibitors, the investigation of N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide as a therapeutic agent for cancer and neurodegenerative disorders, and the exploration of N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide as a tool for studying the circadian clock and its regulation. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide and to optimize its pharmacokinetic properties for clinical use.
科学的研究の応用
N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and circadian rhythm disorders. In cancer research, N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. In neurodegenerative disorder research, N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide has been found to protect neurons against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In circadian rhythm disorder research, N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide has been shown to regulate the circadian clock and improve sleep quality in animal models.
特性
IUPAC Name |
N-methyl-N-[[1-(1-phenylethyl)benzimidazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(16-9-5-4-6-10-16)22-18-12-8-7-11-17(18)20-19(22)13-21(3)15(2)23/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYHQUHOISIZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CN(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-YL]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4753138.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4753146.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4753149.png)
![N,N,4-trimethyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4753153.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4753168.png)
![allyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4753176.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(3,4-dichlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B4753191.png)

![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4753205.png)

![ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate](/img/structure/B4753215.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4753218.png)
